molecular formula C7H7NO2 B6284193 1,3-dioxaindan-2,2-d2-5-amine CAS No. 1215074-35-3

1,3-dioxaindan-2,2-d2-5-amine

Cat. No.: B6284193
CAS No.: 1215074-35-3
M. Wt: 139.15 g/mol
InChI Key: XGNXYCFREOZBOL-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxaindan-2,2-d2-5-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a dioxane ring fused with an indane structure, and it is deuterated at the 2,2 position. The amine group at the 5-position further adds to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxaindan-2,2-d2-5-amine typically involves the following steps:

    Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a carbonyl compound under acidic or basic conditions.

    Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxaindan-2,2-d2-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, substituted amines, and various other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dioxaindan-2,2-d2-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dioxaindan-2,2-d2-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The dioxane ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxaindan-2,2-d2-5-methylamine: Similar structure but with a methyl group instead of an amine group.

    1,3-Dioxaindan-2,2-d2-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    1,3-Dioxaindan-2,2-d2-5-hydroxy: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

1,3-Dioxaindan-2,2-d2-5-amine is unique due to its specific combination of a dioxane ring, deuterium atoms, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dioxaindan-2,2-d2-5-amine involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of a carbonyl group, reduction of a nitro group, and cyclization to form the dioxaindane ring system.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde", "2,4-dinitrophenylhydrazine", "sodium borohydride", "acetic acid", "ammonium chloride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Protection of the carbonyl group in 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with 2,4-dinitrophenylhydrazine in the presence of acetic acid to yield the corresponding hydrazone derivative.", "Reduction of the nitro group in the hydrazone derivative using sodium borohydride in ethanol to yield the corresponding amine derivative.", "Cyclization of the amine derivative with ammonium chloride in the presence of sodium hydroxide to form the dioxaindane ring system and yield 1,3-dioxaindan-2,2-d2-5-amine." ] }

CAS No.

1215074-35-3

Molecular Formula

C7H7NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2,2-dideuterio-1,3-benzodioxol-5-amine

InChI

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2/i4D2

InChI Key

XGNXYCFREOZBOL-APZFVMQVSA-N

Isomeric SMILES

[2H]C1(OC2=C(O1)C=C(C=C2)N)[2H]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.